5-bromo-N-(5-quinolinyl)-1-naphthamide
Descripción
5-Bromo-N-(5-quinolinyl)-1-naphthamide is a brominated naphthamide derivative featuring a quinolinyl amine substituent. These involve coupling brominated acyl chlorides with aminoquinoline derivatives under anhydrous conditions, achieving moderate yields (e.g., 62% for the quinolin-3-yl analog) . The quinolinyl group likely contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity or material properties.
Propiedades
Fórmula molecular |
C20H13BrN2O |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
5-bromo-N-quinolin-5-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H13BrN2O/c21-17-9-2-5-13-14(17)6-1-7-15(13)20(24)23-19-11-3-10-18-16(19)8-4-12-22-18/h1-12H,(H,23,24) |
Clave InChI |
RDMMSUYWPOQRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
SMILES canónico |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Naphthamide and Indoline Derivatives
- 5-Bromo-N-(4-bromophenyl)-1-naphthamide (): Structure: Differs in the aromatic substituent (4-bromophenyl vs. 5-quinolinyl). Molecular Weight: 405.08 g/mol (vs. ~375–400 g/mol for quinolinyl analogs).
- 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h) (): Structure: Incorporates a sulfonamide group and trifluoromethyl substituent, enhancing electronegativity and metabolic stability. Functional Role: Indoline-sulfonamide derivatives are reported as autophagy inhibitors, suggesting divergent biological targets compared to naphthamide-quinolinyl compounds .
Quinolinyl Acetamide Derivatives ()
Compounds 57–60 in share a quinolinyl acetamide backbone but differ in indolin-3-ylidene substituents:
| Compound ID | Substituent on Indolin-3-ylidene | Activity Value* |
|---|---|---|
| 57 | 5-amino-1-(4-bromobenzyl) | 5.411 |
| 58 | 5-hydroxymethyl-1-(4-bromobenzyl) | 5.208 |
| 59 | 5-cyanamido-1-(4-bromobenzyl) | 6.878 |
| 60 | 3-aminoisoxazol-5-ylmethyl | 5.322 |
*Activity values (unlabeled in ) may correlate with binding affinity or inhibitory potency. The cyanamido-substituted compound 59 exhibits the highest activity (6.878), suggesting that electron-withdrawing groups enhance interactions with biological targets .
Brominated Pyrazole Derivatives (AB8 and AB9) ()
- Structure : AB8 (5-bromo) and AB9 (3,5-dibromo) feature pyrazole-pyridine-amine scaffolds.
- Functional Role : Both act as mixed-type corrosion inhibitors in acidic environments, achieving up to 95% efficiency at 10⁻³ M (AB9). The dibromo substitution in AB9 enhances electron density and adsorption on steel surfaces .
- Contrast with Target Compound: While 5-bromo-N-(5-quinolinyl)-1-naphthamide may share bromine’s electronegative properties, its naphthamide backbone likely prioritizes biological over industrial applications.
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound (Inferred) | ~375–400 | Bromo, naphthamide, quinolinyl |
| 5-Bromo-N-(4-bromophenyl)-1-naphthamide | 405.08 | Bromo, naphthamide, bromophenyl |
| AB9 | ~320–340 | Dibromo, pyrazole, pyridine |
Bromine’s presence increases molecular weight and lipophilicity, impacting solubility and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
